
4-(4-Methylphenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in facilitating various carbon-carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-Methylphenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(4-Methylphenyl)-2-butenyl bromide+Zn+I2→4-(4-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. scaling up the reaction involves similar principles, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-butenylzinc iodide is known to undergo several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can participate in transmetalation reactions with palladium or nickel catalysts, facilitating cross-coupling reactions.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts, with reactions conducted under inert atmospheres.
Substitution: Can involve various nucleophiles such as halides or alkoxides, with reactions performed in polar aprotic solvents.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.
Substituted Compounds: From substitution reactions, yielding diverse organic molecules.
Scientific Research Applications
4-(4-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of organic materials with specific electronic properties.
Catalysis: Serves as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-2-butenylzinc iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbon atoms, stabilizing the negative charge and facilitating nucleophilic attack on electrophilic centers. This coordination is crucial in transmetalation reactions, where the zinc compound transfers its organic group to a metal catalyst, enabling cross-coupling.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-butenylmagnesium bromide: Another organometallic compound used in similar nucleophilic addition reactions.
4-(4-Methylphenyl)-2-butenyllithium: Known for its high reactivity, used in various organic transformations.
4-(4-Methylphenyl)-2-butenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
4-(4-Methylphenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium compounds, it offers better control over reaction conditions and product formation.
Conclusion
This compound is a versatile organozinc compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique properties and reactivity make it a valuable reagent in the formation of complex organic molecules, contributing to advancements in various scientific fields.
Properties
Molecular Formula |
C11H13IZn |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-5-11-8-6-10(2)7-9-11;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HBSBBSDPSGDVDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


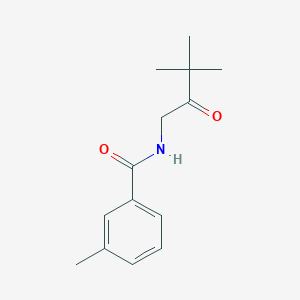
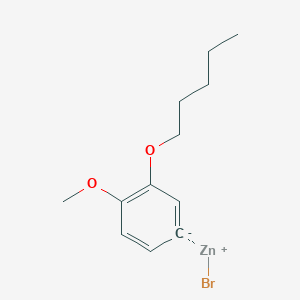
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
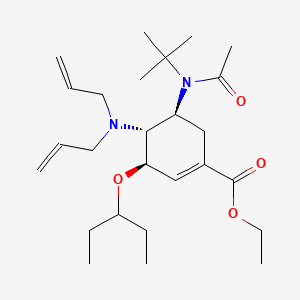
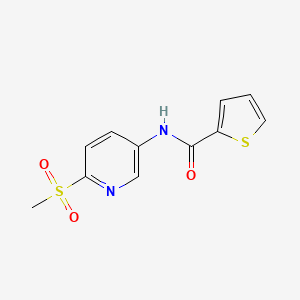
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
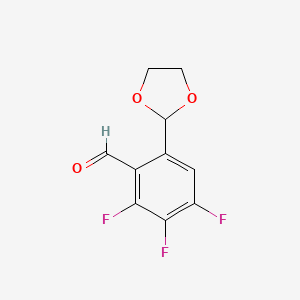
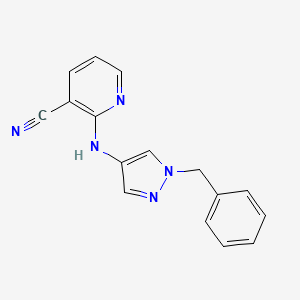
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
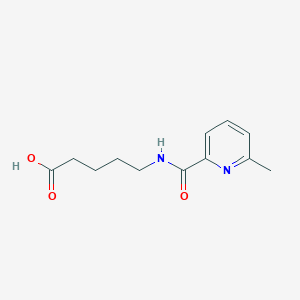

![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
